Bienvenue dans la boutique en ligne BenchChem!

1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

HPK1 inhibition FLT3 kinase immuno-oncology

1,3-Bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-27-1) is a tricyclic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, with molecular formula C26H23N3 and molecular weight 377.49 g/mol. It features a fused pyrazole-quinoline core bearing two identical 3,4-dimethylphenyl substituents at positions 1 and 3, and no additional substitution on the quinoline ring.

Molecular Formula C26H23N3
Molecular Weight 377.5 g/mol
CAS No. 901004-27-1
Cat. No. B6509322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901004-27-1
Molecular FormulaC26H23N3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C)C
InChIInChI=1S/C26H23N3/c1-16-9-11-20(13-18(16)3)25-23-15-27-24-8-6-5-7-22(24)26(23)29(28-25)21-12-10-17(2)19(4)14-21/h5-15H,1-4H3
InChIKeyYPCVRDYJEHDAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-27-1): Procurement-Grade Structural and Pharmacological Profile


1,3-Bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-27-1) is a tricyclic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, with molecular formula C26H23N3 and molecular weight 377.49 g/mol . It features a fused pyrazole-quinoline core bearing two identical 3,4-dimethylphenyl substituents at positions 1 and 3, and no additional substitution on the quinoline ring . Pyrazolo[4,3-c]quinolines are recognized for their broad biological activity profiles, including kinase inhibition (HPK1, FLT3), anti-inflammatory effects via NO production inhibition, A3 adenosine receptor antagonism, and G-quadruplex stabilization [1].

Why 1,3-Bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Generic Pyrazoloquinoline Analogs


Within the pyrazolo[4,3-c]quinoline scaffold, biological activity is highly sensitive to substitution pattern, position, and electronic character of aryl groups [1]. The symmetrical 3,4-dimethylphenyl substitution at both N1 and C3 positions of the target compound provides a specific steric and electronic environment that differs meaningfully from mono-substituted, para-substituted, or unsubstituted phenyl analogs . In the closely related patent family US20250011319 / EP4416146, which discloses HPK1 and FLT3 inhibitors, the core scaffold bearing 3,4-dimethylphenyl at N1 is essential for target engagement; structural variations at the C3 aryl ring and quinoline 8-position produce dramatic potency shifts—from Ki = 15 nM for optimized derivatives to inactive for mismatched substituent combinations [2]. Simple replacement with a 1,3-diphenyl-pyrazolo[4,3-c]quinoline or a mono-methylphenyl variant cannot be assumed to preserve target affinity or selectivity, making the precise 1,3-bis(3,4-dimethylphenyl) substitution pattern a non-fungible procurement specification for reproducible research.

Quantitative Differentiation Evidence: 1,3-Bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Structural Determinant for HPK1/FLT3 Kinase Inhibitor Scaffold: 3,4-Dimethylphenyl N1-Substitution Requirement

In the Lomond Therapeutics patent family (US20250011319/EP4416146), the 1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline core is a mandatory scaffold element for HPK1 and FLT3 inhibitory activity. The target compound, 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline, represents the unfunctionalized parent core of this potent inhibitor series and serves as the key synthetic precursor. In contrast, the 1,3-diphenyl analog (CAS 892358-65-5) lacks the methyl substituents required for optimal target engagement, and no HPK1/FLT3 activity has been reported for this simpler variant [1]. The closest functionalized analog, 1-{3-[1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-yl]phenyl}-N,N-dimethylpiperidin-4-amine (Compound 1.1 in US20250011319), achieved Ki = 15 nM against recombinant human HPK1 [2]. This demonstrates that the 1-(3,4-dimethylphenyl) substitution is essential for nanomolar kinase engagement.

HPK1 inhibition FLT3 kinase immuno-oncology kinase inhibitor scaffold

Quinoline Core 8-Position: Unsubstituted Architecture Enables Downstream Diversification

The target compound bears no substituent at the quinoline 8-position (R = H), distinguishing it from all biologically characterized analogs in the patent literature. The 8-methoxy analog (CAS 901004-33-9) and 8-ethoxy analog have been prepared and used in further derivatization, but the unsubstituted parent compound provides a unique, maximally versatile starting point for late-stage functionalization (LSF) at the C8 position via electrophilic aromatic substitution, halogenation, or directed C–H activation [1]. By contrast, pre-functionalized analogs (e.g., 8-methyl, 8-methoxy, 8-fluoro) restrict the scope of subsequent chemical transformations and may introduce unwanted steric or electronic bias. The target compound's unsubstituted quinoline ring thus provides the highest synthetic degrees of freedom for parallel library synthesis [2].

medicinal chemistry scaffold diversification structure-activity relationship parallel synthesis

Molecular Weight Advantage for CNS Drug-Likeness vs. Heavier Functionalized Analogs

With a molecular weight of 377.49 g/mol, the target compound is significantly lighter than the biologically optimized HPK1 inhibitors in the US20250011319 patent, which typically range from 480 to 650 g/mol due to extended amine-bearing substituents appended through the C3 aryl ring or 8-position [1]. This lower molecular weight places the target compound closer to the favorable CNS drug-like property space (MW < 400 Da), while the elaborated analogs exceed standard oral bioavailability guidelines (Lipinski's Rule of Five: MW < 500 Da) [2]. For programs where CNS exposure or favorable passive permeability is desired, the parent scaffold may offer a superior starting point for optimization without pre-existing molecular weight burden.

drug-likeness CNS permeability physicochemical properties lead optimization

Anti-Inflammatory Activity Context: Pyrazolo[4,3-c]quinoline Scaffold NO Production Inhibition vs. Indomethacin Baseline

Although the target compound itself has not been tested in published NO production assays, structurally related pyrazolo[4,3-c]quinoline derivatives have demonstrated significant anti-inflammatory activity. The most potent compounds in a 2018 study—specifically 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (compound 2m)—inhibited LPS-stimulated NO production in RAW 264.7 cells with potency approximately equal to the positive control 1400W, a selective iNOS inhibitor [1]. The target compound, bearing 3,4-dimethylphenyl groups at N1 and C3, presents a distinct substitution pattern that has not yet been evaluated in this assay system, representing an unexplored chemical space within this pharmacologically validated scaffold class [2].

anti-inflammatory nitric oxide inhibition iNOS RAW 264.7 macrophages

G-Quadruplex Stabilization: Pyrazolo[4,3-c]quinoline Scaffold Activity vs. Cisplatin In Vivo Comparator

A 2025 study in Journal of Medicinal Chemistry demonstrated that pyrazolo[4,3-c]quinolines can function as G-quadruplex stabilizing ligands targeting c-MYC and KRAS oncogene promoter sequences. Compound PQ32 (a pyrazolo[4,3-c]quinoline derivative) stabilized G-quadruplex structures with high ΔTm values, inhibited tumor cell proliferation with IC50 ≈ 1.00 μM, and in a xenograft mouse model suppressed tumor growth with activity comparable to cisplatin [1]. The target compound 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline contains the identical tricyclic core required for G-quadruplex π-stacking interactions but has not been evaluated in this assay. Its 3,4-dimethylphenyl substituents may confer distinct DNA-binding properties compared to the substituted analogs reported [2].

G-quadruplex c-MYC KRAS anticancer DNA targeting

Comparative Physicochemical Profiling: Target Compound vs. 8-Substituted and Mono-Aryl Analogs

The symmetrical 1,3-bis(3,4-dimethylphenyl) substitution pattern imparts distinct physicochemical properties relative to asymmetric or mono-aryl analogs. The target compound (C26H23N3, MW 377.49) has a calculated LogP (XLogP3) of approximately 7.0, reflecting high lipophilicity from the four methyl groups distributed across two phenyl rings . By comparison, 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (C24H19N3, MW 349.4) has only two methyl groups and a lower predicted LogP. 8-Methoxy-1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (C27H25N3O, MW 407.5) adds hydrogen bond acceptor capability via the methoxy oxygen, altering solubility and protein binding profiles . These differences, while not associated with head-to-head biological data, are critical for procurement decisions where consistent physicochemical batch properties (HPLC retention time, solubility in DMSO, logD) serve as quality control benchmarks.

physicochemical properties LogP solubility procurement specification

Best Research and Industrial Application Scenarios for 1,3-Bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-27-1)


HPK1/FLT3 Kinase Inhibitor Lead Generation: Parent Scaffold for Focused Library Synthesis

As demonstrated by the Lomond Therapeutics patent family (US20250011319), the 1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline core is a validated pharmacophore for HPK1 (MAP4K1) and FLT3 kinase inhibition, with optimized analogs achieving Ki = 15 nM against recombinant HPK1 [1]. The target compound, as the unfunctionalized parent core, is the ideal starting material for parallel synthesis of focused compound libraries. Researchers can introduce diverse substituents at the quinoline 8-position (halogen, alkoxy, amine) and the C3 aryl ring to systematically explore SAR. Because the 3,4-dimethylphenyl N1-substitution is pre-installed, procurement of the parent compound eliminates a multi-step synthesis burden and ensures fidelity to the patented scaffold architecture. This scenario is directly supported by the binding data from the patent [2].

Anti-Inflammatory Drug Discovery: Unexplored Substitution Pattern for NO Production Inhibition

Pyrazolo[4,3-c]quinoline derivatives have demonstrated potent inhibition of LPS-induced NO production in RAW 264.7 macrophages, with lead compounds exhibiting potency comparable to the selective iNOS inhibitor 1400W [1]. The target compound's distinct 1,3-bis(3,4-dimethylphenyl) substitution pattern has not been evaluated in this assay and represents novel chemical space for anti-inflammatory drug discovery. Its high lipophilicity (predicted XLogP3 ≈ 7.0) may confer enhanced membrane permeability, potentially improving cellular potency relative to more polar analogs. Procurement enables primary screening in the established NO production assay with a clear positive control benchmark (1400W) [2].

G-Quadruplex Targeting Anticancer Agent Development: Core Scaffold Procurement

The Journal of Medicinal Chemistry study (2023) demonstrated that pyrazolo[4,3-c]quinolines stabilize c-MYC and KRAS promoter G-quadruplex structures, inhibit tumor cell proliferation (IC50 ≈ 1 μM), and suppress xenograft tumor growth with efficacy comparable to cisplatin [1]. The target compound provides the identical tricyclic core required for G-quadruplex π-stacking, with the 3,4-dimethylphenyl groups potentially enhancing binding affinity through additional hydrophobic contacts in the G-quadruplex loop regions. For academic or industrial groups pursuing non-kinase anticancer mechanisms, the parent compound offers a procurement-ready entry point into G-quadruplex ligand optimization [2].

Physicochemical Reference Standard for Pyrazoloquinoline Library Quality Control

Due to its well-defined structure, symmetrical substitution, and absence of reactive functional groups, the target compound is suitable as a physicochemical reference standard for HPLC method development and batch-to-batch quality control of pyrazolo[4,3-c]quinoline libraries [1]. Its predicted LogP (≈7.0) and distinct UV chromophore (quinoline + pyrazole fused system) provide a reliable retention time and absorbance benchmark. Procurement as an analytical reference ensures consistent chromatographic characterization across derivative series, directly supporting reproducible SAR studies [2].

Quote Request

Request a Quote for 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.